7-Hydroxy-3-iodo-4H-chromen-4-one
Description
Overview of the Chromone (B188151) Scaffold as a Privileged Heterocyclic Motif in Drug Discovery
The chromone, a benzo-γ-pyrone, is a heterocyclic compound that has been recognized as a "privileged structure" in the realm of drug discovery. nih.govijrpc.com This designation is attributed to its ability to serve as a versatile template for the design of ligands that can interact with a diverse array of biological targets with high affinity. nih.govijrpc.com The rigid bicyclic system of the chromone scaffold provides a defined three-dimensional orientation for substituent groups, which is crucial for specific molecular recognition by enzymes and receptors. ijrpc.com
Chromone derivatives are abundant in nature, particularly in the plant kingdom, and have been a part of traditional medicine for centuries. ijrpc.com Modern medicinal chemistry has capitalized on this natural precedent, developing a vast library of synthetic chromones with a wide spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective effects. ijrpc.com The inherent biological relevance of the chromone scaffold makes it a focal point for the synthesis of new chemical entities with therapeutic potential.
Importance of Halogenated Chromones, with Specific Focus on Iodochromones
The introduction of halogen atoms into a drug molecule can profoundly influence its physicochemical and pharmacokinetic properties. Halogenation can enhance membrane permeability, increase metabolic stability, and modulate the electronic character of the molecule, thereby influencing its binding affinity to target proteins.
Among the halogens, iodine offers unique characteristics. Its large atomic size and high polarizability can lead to strong halogen bonding interactions, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. In the context of chromones, the incorporation of an iodine atom, particularly at the C3 position, has proven to be a valuable strategy in medicinal chemistry. 3-Iodochromones serve as versatile synthetic intermediates, readily undergoing various cross-coupling reactions to introduce a wide range of substituents, thus enabling the exploration of a broad chemical space. researchgate.net This synthetic tractability makes iodochromones key building blocks for the generation of diverse molecular libraries for biological screening.
Research Trajectory of 7-Hydroxy-3-iodo-4H-chromen-4-one within the Chromone Landscape
The specific compound, this compound, has emerged as a significant entity within the family of iodochromones. Its research trajectory is characterized by its pivotal role as a precursor in the synthesis of more complex and biologically active molecules.
The synthesis of this compound itself is a subject of research, with methods being developed for its efficient preparation. For instance, its synthesis can be achieved from readily available starting materials like 2,4-dihydroxyacetophenone. The introduction of the iodine at the 3-position is a key step, often accomplished through iodination of an enaminone intermediate. nih.gov
The primary research interest in this compound lies in its utility as a versatile intermediate. The presence of the hydroxyl group at the 7-position and the iodo group at the 3-position provides two reactive sites for further chemical modification. The hydroxyl group can be derivatized to introduce various functionalities, while the iodo group is amenable to a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov
This synthetic flexibility has been exploited to create a variety of derivatives with significant biological potential. For example, this compound has been used as a key intermediate in the synthesis of isoflavones, a class of compounds known for their diverse biological activities. nih.gov It has also served as a scaffold for the development of furochromone derivatives with potential applications in the treatment of Alzheimer's disease and inflammation. nih.gov Furthermore, derivatives of the closely related 7-hydroxychromone have shown inhibitory activity against kinases such as Src kinase and Rho kinase (ROCK), suggesting that this compound could be a valuable starting point for the design of novel kinase inhibitors. medchemexpress.comnih.gov
The research into this compound and its derivatives is ongoing, with a focus on exploring the full extent of its synthetic utility and the pharmacological activities of the resulting compounds. The ability to readily diversify this core structure makes it a highly attractive platform for the discovery of new therapeutic agents targeting a range of diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-iodochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNVZSXVAGSIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=C(C2=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Molecular Mechanisms of Chromone Derivatives, with Emphasis on Iodochromones
Anticancer Potential and Mechanistic Insights
Chromone (B188151) derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms that disrupt cancer cell proliferation, survival, and metastasis. researchgate.net
A primary mechanism by which chromones exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. medchemexpress.com
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a key pathway in regulating cell growth and proliferation. nih.gov Structurally-based design has led to the development of chromone-based derivatives that act as highly selective, ATP-competitive inhibitors of key MAPK pathway kinases like p38α and MEK1. nih.gov The flavonoid genistein, which contains a chromone-like core, has also been shown to suppress the MEK5/ERK5/NF-κB pathway, inhibiting cell growth and inducing apoptosis. preprints.org
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling network for cell growth and survival. The chromone derivative LY294002 is a well-known, potent inhibitor of PI3K, demonstrating the scaffold's potential to target this pathway. tandfonline.comnih.gov Flavonoids, in general, are known to target the PI3K/Akt cascade. preprints.org
Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating cell cycle progression, making them a prime target for anticancer therapies. Flavopiridol, a semi-synthetic flavone (B191248) with a chromone core, was the first CDK inhibitor to enter clinical trials. tandfonline.com It competitively binds to the ATP-binding pocket of CDKs, including CDK-1, -2, -4, -6, and -7, leading to cell cycle arrest and apoptosis. tandfonline.comnih.gov The anticancer activity of aurones, another class of flavonoids, has also been linked to the inhibition of CDK1 and CDK2. tandfonline.comnih.gov
DNA-Dependent Protein Kinase (DNA-PK): DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks through non-homologous end-joining. nih.gov Inhibition of this kinase can sensitize cancer cells to DNA-damaging agents. Screening of chromenone libraries has led to the identification of NU7441 (8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one) as a highly potent and selective ATP-competitive inhibitor of DNA-PK, with an IC50 value of 14 nM. tandfonline.com The PI3K inhibitor LY294002 also acts as a competitive DNA-PK inhibitor with an IC50 of 1.4 μM. nih.gov
Chromone derivatives effectively halt cancer cell proliferation by inducing cell cycle arrest and triggering programmed cell death (apoptosis).
Cell Cycle Arrest: Depending on the specific derivative and cancer cell line, chromones can arrest the cell cycle at various phases. For instance, certain furoxan derivatives of chromone cause S-phase arrest in K562 leukemia cells in a concentration-dependent manner. tandfonline.comnih.govmerckmillipore.com Other chromone-nitrogen mustard derivatives have been shown to induce G2/M phase arrest in MDA-MB-231 breast cancer cells by generating reactive oxygen species (ROS) and activating DNA damage pathways. nih.gov Chromone-triazole dyads can also induce G2/M arrest. iiarjournals.org The Bcl-2 protein family, which is involved in apoptosis, also plays a role in cell cycle progression; Bcl-2 can affect the G0/G1, G2/M, and G1/S checkpoints, while Mcl-1 can interact with CDK2 and CDK4. preprints.org
Apoptosis Induction: Chromones induce apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic pathways. The intrinsic pathway is often triggered by the loss of mitochondrial membrane potential. beilstein-journals.org This is supported by evidence showing that chromone derivatives can up-regulate pro-apoptotic proteins like Bax and Bad while down-regulating the anti-apoptotic protein Bcl-2. beilstein-journals.org Further studies using a human apoptosis protein array confirmed that a furoxan-chromone derivative increased the expression of Bax, Bad, HtrA2, and Trail R2/DR5, key players in both intrinsic and extrinsic apoptosis. nih.govmerckmillipore.com The induction of apoptosis is a key mechanism for the antitumor effects of newly synthesized chromenopyrimidines, which act as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. preprints.org
A critical aspect of cancer chemotherapy is the ability of a drug to selectively target tumor cells while sparing normal, healthy cells. Many chromone derivatives have shown promising tumor specificity.
Comprehensive studies have demonstrated that chromone derivatives can exhibit significantly higher tumor specificity compared to major natural polyphenols like tannins and other flavonoids. nih.gov The tumor specificity index (TS), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells, has been used to quantify this selectivity. acs.org
For example, a study of 291 chromone derivatives found that 7-methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one displayed very high tumor specificity against human oral squamous cell carcinoma (OSCC) cell lines with much less toxicity to normal keratinocytes compared to doxorubicin. nih.govresearchgate.net Another compound, 7-methoxy-2-(4-morpholinyl)-4H-1-benzopyran-4-one, also showed a high tumor-specificity index, comparable to that of doxorubicin. acs.org Chromone-based derivatives have also shown selective activity against K562 (leukemia) cells and breast cancer cell lines (MCF-7, MDA-MB-231) while being relatively non-toxic to normal cell lines like peripheral blood mononuclear cells (PBMCs) and human mammary epithelial cells (HuMEC). researchgate.netnih.goviiarjournals.org
Table 1: Tumor Specificity of Selected Chromone Derivatives
| Compound | Cancer Cell Line(s) | Normal Cell(s) | Observed Selectivity | Reference |
|---|---|---|---|---|
| 7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one | Oral Squamous Cell Carcinoma (OSCC) | Keratinocytes | High tumor specificity, greater than many polyphenols. nih.gov | nih.gov |
| 7-Methoxy-2-(4-morpholinyl)-4H-1-benzopyran-4-one | OSCC | Oral Mesenchymal Cells | High tumor-specificity (TS=63.4), comparable to doxorubicin. acs.org | acs.org |
| Chromone-Nitrogen Mustard Derivatives | MCF-7, MDA-MB-231 (Breast) | Not specified | Exhibited certain selectivity between tumor and normal cells. nih.gov | nih.gov |
| Chromone-Triazole Dyads | T-47D, MDA-MB-231 (Breast), PC3 (Prostate) | HuMEC (Mammary Epithelial) | Showed selective cytotoxicity against cancer cell lines. iiarjournals.org | iiarjournals.org |
Antifungal Properties and Targets
In agriculture, fungal pathogens cause significant crop losses, and the rise of fungicide resistance necessitates the discovery of new antifungal agents. nih.gov Chromone derivatives, including iodochromones, have emerged as potent fungicides. tandfonline.com
Sclerotium rolfsii is a soil-borne fungus that affects hundreds of plant species, causing substantial crop losses. merckmillipore.com A series of twenty-one 3-iodochromone derivatives were synthesized and screened for their fungicidal activity against this pathogen. tandfonline.comnih.govresearchgate.net The results showed that many of these compounds exhibited promising activity. researchgate.net
Among the tested compounds, 6,8-Dichloro-3-iodochromone was identified as the most active, with a median effective dose (ED50) of 8.43 mg L⁻¹, outperforming the commercial fungicide Mancozeb (ED50 = 17.17 mg L⁻¹). tandfonline.comresearchgate.netnih.gov Other synthesized indazolylchromones also displayed good antifungal activity against both Sclerotium rolfsii and Fusarium oxysporum. merckmillipore.comacs.org
**Table 2: Antifungal Activity of 3-Iodochromone Derivatives against *Sclerotium rolfsii***
| Compound Derivative | ED₅₀ (mg L⁻¹) | Reference |
|---|---|---|
| 6,8-Dichloro-3-iodochromone (4r) | 8.43 | tandfonline.comnih.gov |
| Indazolylchromone (6t) | 10.10 | merckmillipore.comacs.org |
| Indazolylchromone (6f) | 16.18 | merckmillipore.comacs.org |
| Mancozeb (Commercial Fungicide) | 17.17 | researchgate.net |
| Hexaconazole 5% SC (Commercial Fungicide) | 8.57 | acs.org |
Neurological and Neurodegenerative Disease Targets
The chromone scaffold is a promising platform for developing multi-target-directed ligands (MTDLs) for the treatment of complex neurological and neurodegenerative diseases like Alzheimer's disease (AD), anxiety, and depression. nih.goviiarjournals.org
A close analogue of the title compound, 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one (XAP044) , has been identified as a selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 7 (mGlu7). tandfonline.comtandfonline.com The mGlu7 receptor is a key presynaptic regulator of neurotransmission in brain circuits relevant to emotion and has been genetically linked to anxiety, depression, and stress responses. tandfonline.com XAP044 acts as a negative allosteric modulator (NAM) that binds to the receptor's Venus flytrap domain. tandfonline.comtandfonline.com In vivo studies have shown that XAP044 is brain-penetrant and produces anti-stress, antidepressant-like, and anxiolytic-like effects in animal models. tandfonline.com It has also been shown to alleviate pain and normalize affective and cognitive behavior in models of neuropathic pain.
Beyond mGlu7, other chromone derivatives have been investigated for a range of neurological targets:
Alzheimer's Disease: Chromones have shown potential to be multi-target agents against AD by inhibiting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as monoamine oxidases (MAO-A and MAO-B) and the aggregation of amyloid-β plaques. nih.gov Some derivatives suppress neuroinflammation and improve mitochondrial function in experimental models of AD, an effect that was in some aspects superior to the reference drug memantine. nih.gov
General Neuroprotection: Chromone derivatives have exhibited inhibitory activity against β-secretase (BACE1), another key enzyme in AD pathology. nih.gov They have also been shown to reduce neuronal damage in models of cerebral ischemia.
Table 3: Neurological and Neurodegenerative Disease Targets of Chromone Derivatives
| Compound/Derivative Class | Molecular Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| 7-Hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one (XAP044) | Metabotropic Glutamate Receptor 7 (mGlu7) NAM | Anxiety, Depression, Stress, Neuropathic Pain | tandfonline.comtandfonline.com |
| Various Chromone Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease | nih.gov |
| Various Chromone Derivatives | Monoamine Oxidase A & B (MAO-A, MAO-B) | Alzheimer's Disease, Depression | nih.gov |
| Various Chromone Derivatives | Amyloid-β (Aβ) Aggregation | Alzheimer's Disease | nih.gov |
| 2-aryl-3-hydroxy-6-iodo-4H-chromen-4-ones | β-secretase (BACE1) | Alzheimer's Disease | nih.gov |
| Chromone Derivatives (C3AACP6, C3AACP7) | Mitochondrial Function, Neuroinflammation | Alzheimer's Disease |
Monoamine Oxidase B (MAO-B) Inhibitory Activity
Monoamine oxidases (MAOs) are crucial enzymes that catalyze the oxidative deamination of neurotransmitters, and they exist in two isoforms, MAO-A and MAO-B. nih.govjmb.or.kr The inhibition of MAO-B is a key therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease, as it helps to reduce the degradation of dopamine. nih.govparkinson.org
While direct studies on 7-Hydroxy-3-iodo-4H-chromen-4-one are limited, research on related chromone derivatives provides significant insights. The substitution pattern on the chromone ring is critical for inhibitory activity and selectivity. For instance, the presence of a hydroxyl group at the 7-position of the coumarin (B35378) ring, a structure closely related to chromones, has been shown to increase selectivity for MAO-B. nih.gov Furthermore, studies on 5,7-dihydroxy-chromones have identified potent inhibitors of MAO-B. nih.govjmb.or.kr For example, 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one was identified as a potent, albeit low-selective, inhibitor of MAO-B with a 50% inhibitory concentration (IC₅₀) of 3.42 μM. nih.govjmb.or.kr The substitution at position C-7 of the chromone nucleus is generally associated with enhanced MAO-B inhibitory activity, with IC₅₀ values ranging from nanomolar to micromolar concentrations. nih.gov The collective evidence suggests that the 7-hydroxy-chromone scaffold is a promising framework for developing MAO-B inhibitors.
Table 1: MAO Inhibitory Activity of Selected Chromone Derivatives
| Compound | Target | IC₅₀ (μM) | Selectivity Index (SI) vs. MAO-A/B | Reference |
|---|---|---|---|---|
| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 10.0 vs MAO-B | nih.gov |
| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | 2.02 vs MAO-A | nih.gov |
Adenosine (B11128) Receptor (A₂A AR) Ligand Development
Adenosine receptors (ARs) are G protein-coupled receptors (GPCRs) with four subtypes (A₁, A₂A, A₂B, and A₃) that modulate a wide range of physiological processes. nih.gov The A₂A receptor, in particular, is a significant target for therapeutic intervention in conditions such as Parkinson's disease and inflammation. nih.gov
The chromone scaffold has emerged as a valuable chemical framework for the development of ligands for adenosine receptors. researchgate.net Flavonoids, which contain a chromone core, have been identified as noteworthy A₃AR antagonists. researchgate.net Research into chromone-2-phenylcarboxamide derivatives has demonstrated a significant preference for the human A₃AR subtype. researchgate.net For example, N-(4,5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide was found to be a potent and selective hA₃AR ligand with a binding affinity (Ki) of 167 nM. researchgate.net Although the primary focus of existing research has been on the A₃ subtype, the inherent versatility of the chromone scaffold suggests its potential for developing ligands for other adenosine receptor subtypes, including A₂A AR. The development of selective ligands is crucial, and the structural diversity achievable with chromone derivatives makes them attractive candidates for further exploration in this area. nih.govresearchgate.net
Cholinesterase (AChE, BChE) and β-Secretase (BACE1) Inhibition Profiles
The inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1) represents a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govplos.org Iodinated flavonol derivatives, which share the 4H-chromen-4-one core, have been synthesized and evaluated for these specific inhibitory activities.
A series of 2-aryl-3-hydroxy-6-iodo-4H-chromen-4-ones substituted at the 7-position showed varied inhibitory profiles. nih.gov Specifically, flavonols with a 7-fluoro substitution exhibited increased activity and selectivity against AChE. nih.gov Glycosylated derivatives, such as 7-substituted 6-iodo-3-O-flavonol glycosides, have also been investigated. nih.gov 7-Bromo-2-(4-chlorophenyl)-6-iodo-4H-chromen-4-one-3-O-2,3,4,6-O-tetraacetyl-β-d-glucopyranoside and its 4-methoxyphenyl (B3050149) analogue demonstrated significant inhibitory effects against AChE. nih.govresearchgate.net In contrast, the 6-iodo-7-methoxy derivative showed increased activity against BChE. nih.gov
Regarding BACE1, certain 2-hydroxy-5-iodochalcones, the precursors to these flavonols, exhibited significant inhibitory effects. nih.gov Molecular docking studies predict that these compounds can interact strongly with residues in the active site of BACE1. nih.gov The data underscores the potential of the iodochromone scaffold in designing multi-target-directed ligands for Alzheimer's disease.
Table 2: Inhibitory Activity of Selected Iodinated Flavonol Derivatives against Cholinesterases and BACE1
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2h (a 2-hydroxy-5-iodochalcone derivative) | BChE | Significant Inhibition | nih.gov |
| 2j (a 2-hydroxy-5-iodochalcone derivative) | BChE | Significant Inhibition | nih.gov |
| 2n (a 2-hydroxy-5-iodochalcone derivative) | BChE | Significant Inhibition | nih.gov |
| 2h (a 2-hydroxy-5-iodochalcone derivative) | BACE1 | Significant Inhibition | nih.gov |
| 2j (a 2-hydroxy-5-iodochalcone derivative) | BACE1 | Significant Inhibition | nih.gov |
| 2n (a 2-hydroxy-5-iodochalcone derivative) | BACE1 | Significant Inhibition | nih.gov |
| 3l (a 2-aryl-3-hydroxy-6-iodoflavonol) | BChE | Significant Inhibition | nih.gov |
| 2k (a 7-bromo-6-iodo-3-O-flavonol glycoside) | AChE | Significant Inhibition | nih.gov |
| 2l (a 7-bromo-6-iodo-3-O-flavonol glycoside) | AChE | Significant Inhibition | nih.gov |
| 2p (a 6-iodo-7-methoxy-3-O-flavonol glycoside) | BChE | Increased Activity | nih.gov |
Prion Protein Aggregate Imaging Applications
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of misfolded and aggregated prion proteins (PrPSc) in the brain. jst.go.jpnih.gov The development of imaging agents to detect these aggregates is crucial for early diagnosis.
Derivatives of styrylchromone, particularly iodinated versions, have been synthesized and evaluated for their potential as imaging agents for PrPSc deposits. jst.go.jp A study focused on developing compounds for single-photon emission computed tomography (SPECT) imaging led to the synthesis of (E)-2-(4-((2-hydroxyethyl)amino)styryl)-6-iodo-4H-chromen-4-one (SC-NHEtOH). This compound demonstrated a notable binding affinity for recombinant mouse prion protein aggregates, with an inhibition constant (Ki) value of 61.5 nM. jst.go.jp Biodistribution studies in normal mice using the radiolabeled version, [¹²⁵I]SC-NHEtOH, showed low initial brain uptake and gradual clearance, indicating no specific binding in a normal brain. jst.go.jp This characteristic is desirable for an imaging agent, as it suggests that the compound would primarily bind to its target (PrPSc aggregates) in a diseased state, potentially providing a clear signal. These findings highlight the promise of iodinated chromone derivatives as scaffolds for creating effective diagnostic tools for prion diseases.
Anti-inflammatory Actions
The chromone scaffold is also recognized for its anti-inflammatory properties, acting through various molecular pathways. nih.gov
Cyclooxygenase (COX-2) and Lipoxygenase (LOX-5, LOX-15) Pathway Modulation
Cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net The inhibition of these enzymes is a major target for anti-inflammatory therapies.
Research has shown that derivatives of furochromone, synthesized from hydroxy-iodo-chromene precursors, can inhibit these enzymes. mdpi.comnih.gov A series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde hydrazone derivatives were evaluated for their inhibitory activity. nih.gov Several compounds in this series, such as those substituted with 4-chlorophenyl, 4-methoxyphenyl, or a cyclohex-1-en-1-yl group, exhibited significant inhibitory effects against COX-2, with IC₅₀ values of 10.4, 14.7, and 13.6 μM, respectively. nih.gov Some of these compounds also showed moderate to significant activity against LOX-15. nih.gov For instance, the 4-methoxyphenyl substituted derivative had an IC₅₀ of 6.1 μM against LOX-15. nih.gov This demonstrates that the chromone framework, particularly when appropriately functionalized, can serve as a basis for developing dual inhibitors of COX and LOX pathways.
Table 3: Inhibitory Activity of Selected Furochromone Derivatives against COX-2 and LOX-15
| Compound | Substitution on Furan Ring | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3e | 4-chlorophenyl | COX-2 | 10.4 | nih.gov |
| 3f | 4-methoxyphenyl | COX-2 | 14.7 | nih.gov |
| 3i | cyclohex-1-en-1-yl | COX-2 | 13.6 | nih.gov |
| 3e | 4-chlorophenyl | LOX-15 | 14.9 | nih.gov |
| 3f | 4-methoxyphenyl | LOX-15 | 6.1 | nih.gov |
| 3g | 3,5-dimethoxyphenyl | LOX-15 | 9.4 | nih.gov |
Src Kinase Inhibition by Chromone Derivatives
Src family kinases are non-receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival. Overexpression of Src kinase is implicated in the progression of several types of cancer, making it an important target for anticancer drug development. The chromone structure is recognized as a privileged motif in medicinal chemistry for developing various biologically active agents, including Src kinase inhibitors.
Several studies have explored chromone derivatives for their Src kinase inhibitory potential. A series of novel chromone/aza-chromone fused α-aminophosphonate derivatives were synthesized and tested, with one aza-chromone compound showing Src kinase inhibition with an IC₅₀ value of 15.8 µM. chapman.edu In another study, a series of 2-pyridone derivatives were synthesized, and the most potent compound exhibited a c-Src kinase inhibition IC₅₀ of 12.5 μM. chapman.edu However, not all chromone derivatives show activity; one study reported that a specific chromone derivative with an acrylate (B77674) group at position 3 did not exhibit in vitro Src kinase inhibitory activity. nih.gov While no studies have specifically evaluated this compound for Src kinase inhibition, the existing research establishes the chromone scaffold as a viable starting point for designing novel inhibitors of this important oncogenic kinase. researchgate.net
Table 4: c-Src Kinase Inhibitory Activity of Selected Chromone Derivatives
| Compound Class | Most Potent Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Chromone/aza-chromone fused α-aminophosphonates | Aza-chromone compound 4c | 15.8 | chapman.edu |
Antimicrobial Spectrum of Activity
The antimicrobial properties of chromone derivatives have been a subject of significant scientific investigation. The introduction of a halogen atom, particularly iodine, into the chromone scaffold has been shown to modulate the antimicrobial activity. While specific data on the comprehensive antimicrobial spectrum of this compound is limited in publicly available research, structure-activity relationship (SAR) studies of related iodinated and hydroxylated chromones provide valuable insights into its potential activity.
Research has indicated that halogenation of the chromone core can significantly enhance antibacterial and antifungal properties. For instance, studies on various substituted chromones have demonstrated that the presence and position of substituents are critical in determining the pharmacological effects. researchgate.netresearchgate.net Iodinated chromone-tetrazoles have exhibited activity against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, an iodinated chromone-tetrazole derivative showed activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 40 μg/mL. mdpi.com This suggests that the iodine atom at the C-3 position of the chromone ring in this compound could be a key contributor to its antimicrobial potential.
Furthermore, the 7-hydroxy group is a common feature in many biologically active flavonoids and is known to influence antimicrobial effects. nih.gov For example, 7-hydroxyflavone (B191518) itself has been investigated for its antimicrobial properties, although in one study it did not show significant activity against several Gram-positive and Gram-negative strains. nih.gov However, the combination of a hydroxyl group with other substituents can lead to potent antimicrobial agents. acs.org In coumarin derivatives, which are structurally related to chromones, the presence of a hydroxyl group has been associated with strong antibacterial activity against both Staphylococcus aureus and Shigella flexneri. sunankalijaga.org
| Compound | Microorganism | Activity (MIC/Inhibition Zone) |
|---|---|---|
| Iodinated Chromone-Tetrazole (1a) | Staphylococcus aureus | MIC: 40 μg/mL |
| Iodinated Chromone-Tetrazole (1a) | Pseudomonas aeruginosa | Inactive |
| 7-Hydroxycoumarin | Staphylococcus aureus | Inhibition Zone: 24.55 mm (at 20% conc.) |
| 7-Hydroxycoumarin | Shigella flexneri | Inhibition Zone: 20.43 mm (at 20% conc.) |
| 6,8-Dichloro-3-iodochromone (4r) | Sclerotium rolfsii (Fungus) | ED50: 8.43 mg/L |
Antioxidant Mechanisms
The antioxidant activity of phenolic compounds, including chromone derivatives, is a well-established area of research. ulisboa.ptjscholarpublishers.com The 7-hydroxy group in the structure of this compound is a key pharmacophore that suggests potential antioxidant properties through various mechanisms. ulisboa.pt Phenolic compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals, or by chelating metal ions involved in radical formation. ulisboa.ptnih.gov
The primary mechanism of antioxidant action for phenolic compounds is typically through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). nih.gov The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic system. ulisboa.pt The presence of the 4-keto group and the 2,3-double bond in the chromone ring can further contribute to the stabilization of this radical. ulisboa.pt
Studies on various 7-hydroxychromone derivatives have confirmed their antioxidant potential. For instance, 7-hydroxyflavone has demonstrated significant radical scavenging activity. nih.gov The antioxidant capacity of flavonoids is influenced by the number and position of hydroxyl groups. ulisboa.pt While specific mechanistic studies on this compound are not extensively documented, the 7-hydroxy moiety is expected to be the primary site of radical scavenging activity.
The introduction of an iodine atom at the C-3 position might influence the electronic properties of the chromone ring system, which could, in turn, affect the antioxidant capacity. Halogen substitution can alter the electron density distribution and the bond dissociation energy of the phenolic O-H bond. While some halogenated flavonoids have shown potent antioxidant effects, the precise impact of the 3-iodo substituent on the antioxidant mechanisms of a 7-hydroxychromone requires specific investigation. mdpi.com
The antioxidant activity of several related chromone and flavonoid derivatives has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The table below presents findings for some of these related compounds, which can provide an indication of the potential antioxidant efficacy of this compound.
| Compound/Derivative | Antioxidant Assay | Activity (IC50/Relative Potency) |
|---|---|---|
| 7-Hydroxyflavone | DPPH Radical Scavenging | IC50: 5.5486 ± 0.81 µg/mL |
| 7-Hydroxychroman-2-carboxylic acid N-undecyl amide | Lipid Peroxidation Inhibition | ~3 times more potent than Trolox |
| 7-Bromo-2-(4-chlorophenyl)-6-iodo-3-O-flavonol glycoside | DPPH Radical Scavenging | IC50: 11.4 µM |
| 3-Hydroxy-7-methoxy-2-(p-tolyl)-4H-chromen-4-one | Radical Scavenging | Attributed to its ability to scavenge free radicals |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Iodochromones
The biological profile of chromone (B188151) derivatives is intricately linked to the nature and position of substituents on their bicyclic structure. SAR and QSAR studies are essential computational tools in drug discovery that establish correlations between the physicochemical properties of a series of molecules and their biological activity. doi.orgmdpi.com These studies help in understanding the pharmacophore responsible for the desired activity and allow for the prediction of the biological potential of new molecules before their synthesis. mdpi.com
Impact of Substitutions on Biological Activity Profiles
The modification of the chromone scaffold through the introduction of various functional groups, particularly halogens and organic substituents, has been a successful strategy for modulating the biological and medicinal properties of these compounds. nih.govresearchgate.net The substitution pattern is a critical factor determining the biological effects of the resulting derivatives. researchgate.net
Positional and Electronic Effects of Halogens on the Chromone Scaffold
The introduction of halogens onto the chromone ring can significantly influence the molecule's biological activity through steric and electronic effects. jst.go.jp The position and nature of the halogen atom are critical. For instance, in a series of 3-iodochromone derivatives evaluated for fungicidal activity against Sclerotium rolfsii, the presence of chloro and fluoro groups was identified as a major descriptor influencing activity. frontiersin.orgnih.govnih.gov The most potent compound in this study was 6,8-Dichloro-3-iodochromone, highlighting the positive impact of di-substitution with electron-withdrawing halogens at the 6 and 8 positions. frontiersin.orgnih.govnih.gov
Research on other chromone derivatives reinforces the importance of halogenation. Studies on 3-nitro-2H-chromenes showed that halogenated derivatives were effective antimicrobial agents against Gram-positive bacteria, and the presence of additional halogen atoms further potentiated this activity. mdpi.com Similarly, in a series of thiochroman-4-one (B147511) derivatives, electron-withdrawing groups, such as chlorine, at the 6th position were found to enhance antibacterial and antifungal activities. nih.gov The inclusion of halogens like chlorine or fluorine can cause a marked increase in MAO-B inhibitory activity in certain chromone series. nih.gov
However, the effect of halogenation is not universally positive and depends on the specific biological target. In a study of 3-substituted chromone derivatives on mitochondrial complex III activity, the inclusion of halogen atoms in the target structure was found to significantly worsen the pharmacological effect. jrespharm.com This underscores that the electronic and steric properties of halogens must be carefully considered in the context of the specific protein-ligand interaction being targeted.
Influence of Aromatic and Alkyl Substituents on Potency and Selectivity
The potency and selectivity of chromone derivatives are also heavily influenced by the presence of aromatic and alkyl substituents. The introduction of an alkyl chain can modulate properties like lipophilicity, which in turn affects biological activity. In a study of SIRT2 inhibitors based on the chroman-4-one scaffold, an alkyl chain with three to five carbons in the 2-position was found to be crucial for high potency. nih.gov Conversely, replacing this alkyl chain with a bulky aromatic group, such as a phenyl group, led to a decrease in inhibition. nih.gov However, if a spacer was introduced between the scaffold and the aromatic ring, as in a phenethyl-substituted derivative, high inhibitory activity could be restored. nih.gov
The length of an alkyl chain can also be a determining factor. In one study on the fungicidal activity of 3-iodochromones, a progressive increase in the length of the alkyl chain at the 7-position from C1 to C16 did not lead to a uniform increase in activity, indicating an optimal length for interaction with the target site. researchgate.net In another context, the introduction of longer alkyl chains on 3-hydroxythiochromen-4-one was found to enhance antibacterial efficacy. rsc.org
Aromatic substituents also play a critical role. In the design of p38 MAP kinase inhibitors, a 3-(4-fluorophenyl)-2-(4-pyridyl)chromone scaffold was utilized, where the phenyl and pyridyl moieties are key to binding in the ATP-binding site. acs.org For MAO-B inhibitors, derivatives with meta-substituents on an exocyclic phenyl ring showed increased potency. nih.gov
Specific Role of the 7-Hydroxyl Group and 3-Iodo Substitution in 7-Hydroxy-3-iodo-4H-chromen-4-one
The specific functionalities of this compound, namely the hydroxyl group at position 7 and the iodine atom at position 3, are expected to confer distinct properties.
The 3-iodo substitution is a defining feature. The iodine atom, being a halogen, introduces specific electronic and steric effects. More importantly, 3-iodochromones are valuable synthetic intermediates, as the iodine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions, allowing for the synthesis of a wide variety of other derivatives. ijrpc.comresearchgate.net In the context of biological activity, the QSAR study on fungicidal 3-iodochromones demonstrated that the presence and type of other substituents on the ring system were more critical in modulating activity than the iodine itself, which was a common feature of all tested compounds. frontiersin.orgnih.gov
The 7-hydroxyl group is known to be a significant contributor to the biological activity of many flavonoids and chromones. plos.org Its presence can influence antioxidant activity, as the hydroxyl group can act as a hydrogen donor to scavenge free radicals. plos.orgnih.gov Studies have shown that the number and position of hydroxyl groups are positively correlated with the antioxidant potential of chromone derivatives. plos.org Specifically for the 7-position, a study on chromone-isatin derivatives as α-glucosidase inhibitors identified a compound with a hydroxyl group at the 7-position of the chromone ring as being highly potent. unina.it Similarly, research on 3-styrylchromones showed that introducing a hydroxyl group on the chromone ring increased α-glucosidase inhibitory activity. jst.go.jp In a study of synthetic chromone derivatives, 7-hydroxy and 7,8-dihydroxy compounds were evaluated for their antioxidant properties, suggesting the importance of this substitution pattern for radical scavenging. nih.govresearchgate.net
Stereochemical Considerations and Correlation with Three-Dimensional Structure
While 2D-QSAR models provide valuable insights, the three-dimensional structure and stereochemistry of molecules are often critical for their biological function. nih.gov For chromone derivatives, the spatial arrangement of substituents can dictate how the molecule fits into a biological target, such as the active site of an enzyme.
In a study on new chromone derivatives isolated from a sponge-derived fungus, several pairs of epimers (stereoisomers differing at one chiral center) were identified. researchgate.net The absolute configurations of these epimers were determined using advanced spectroscopic and computational methods, highlighting the existence of stereochemical diversity in this class of compounds. The study also proposed a potential rule for determining the absolute configuration at the C-2 position in chromone derivatives using circular dichroism (CD) spectroscopy. researchgate.net
Another example comes from the study of chroman-4-one based SIRT2 inhibitors. The individual enantiomers of a lead compound were tested, revealing that one enantiomer was a more potent inhibitor (IC50 of 1.5 μM) than the other (IC50 of 4.5 μM). nih.gov This demonstrates that even subtle differences in the 3D arrangement of atoms can have a significant impact on biological activity, a factor that must be considered in drug design and SAR studies.
Computational Modeling in SAR/QSAR Elucidation
Computational modeling, particularly QSAR, is a powerful tool for understanding the relationship between a molecule's structure and its observed activity. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its structural properties. doi.org
2D-QSAR Methodologies (Multiple Linear Regression, Principal Component Regression, Partial Least Squares)
2D-QSAR is a computational approach that correlates the biological activity of compounds with their 2D structural descriptors, which are numerical representations of molecular properties. nih.govresearchgate.net These models are frequently used to optimize chemical series in drug discovery. researchgate.net Several statistical methods are employed to build these models.
Multiple Linear Regression (MLR) is one of the most common methods used to build linear QSAR models. mdpi.com It generates a straightforward mathematical equation that describes the relationship between molecular descriptors (independent variables) and biological activity (dependent variable). nih.govpusan.ac.kr In a study on 3-iodochromone derivatives with fungicidal activity, an MLR model was developed that showed a high correlation between the predicted and experimental activities. frontiersin.orgnih.gov The model identified several key descriptors, including those related to the presence of chlorine and fluorine atoms (T_2_Cl_6, T_2_F_6) and the dipole moment (ZCompDipole), as major influencers of fungicidal activity. frontiersin.orgnih.govresearchgate.net
| QSAR Model Statistics for Fungicidal Activity of 3-Iodochromones frontiersin.orgnih.gov | |
| Statistical Parameter | MLR (Model 1) |
| Correlation Coefficient (r²) | 0.943 |
| Cross-validated r² (q²) | 0.911 |
| Predicted r² (r²pred) | 0.837 |
Principal Component Regression (PCR) is another linear regression method used in QSAR. It is often used when the number of descriptors is large or when there is multicollinearity among them. PCR first reduces the dimensionality of the descriptor data by performing Principal Component Analysis (PCA) and then uses the resulting principal components as independent variables in a regression analysis. nih.gov In the aforementioned study of 3-iodochromones, a PCR model was also generated and evaluated alongside the MLR and PLS models. frontiersin.orgnih.gov
Partial Least Squares (PLS) is a versatile statistical method that is particularly useful when dealing with a large number of correlated predictor variables, as is common in QSAR. mdpi.com PLS is the statistical engine behind widely used 3D-QSAR methods like CoMFA and CoMSIA, but it is also applied in 2D-QSAR. mdpi.comthaiscience.info It functions by creating latent variables (similar to principal components) that capture the maximum covariance between the descriptors and the biological activity. A PLS model was the third type of model developed in the study of fungicidal 3-iodochromones, demonstrating its utility in analyzing the structure-activity relationships of this class of compounds. frontiersin.orgnih.govnih.gov
Identification of Molecular Descriptors Influencing Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models help in identifying key molecular descriptors that influence the bioactivity of a series of compounds. mdpi.comdovepress.com
In a study on 3-iodochromone derivatives as potential fungicides, a 2D-QSAR analysis was performed. frontiersin.orgnih.govnih.gov The most statistically significant model was a Multiple Linear Regression (MLR) model, which demonstrated a strong correlation between the chemical structure and fungicidal activity. frontiersin.orgnih.govresearchgate.net This study identified several key molecular descriptors that have a major influence on the fungicidal activity of 3-iodochromone derivatives. frontiersin.orgnih.govresearchgate.net
The identified descriptors include:
DeltaEpsilonC, T_2_Cl_6, T_2_F_6, and T_T_F_3 : These descriptors are related to the electronic properties and the presence of specific atoms (chlorine and fluorine) in the molecule.
ZCompDipole : This descriptor relates to the dipole moment of the molecule.
The positive correlation of these descriptors with fungicidal activity suggests that modifications to the structure that affect these properties could lead to more potent compounds. frontiersin.orgnih.govresearchgate.net The table below summarizes the statistical validation of the MLR model.
| Parameter | Value |
| Correlation coefficient (r²) | 0.943 |
| Cross-validated correlation coefficient (q²) | 0.911 |
| Predicted r² (r²pred) | 0.837 |
This data is based on a QSAR study of 3-iodochromone derivatives as potential fungicides. frontiersin.orgnih.govresearchgate.net
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used to understand the interaction between a ligand (such as this compound) and a biological target, typically a protein or enzyme. semanticscholar.orgnih.govresearchgate.net
For instance, molecular docking studies on flavonoid derivatives, a class of compounds to which chromones belong, have been conducted to analyze their inhibitory activity against enzymes like BACE1, which is implicated in Alzheimer's disease. nih.gov In a study of 7-hydroxy-6-methoxy-2H-chromen-2-one, molecular docking revealed that the hydroxyl group at position 7 can form hydrogen bonds with key amino acid residues in the active site of the lipoxygenase (LOX) enzyme, an important target in inflammation. who.int
In the context of anticancer research, docking simulations of 4H-chromone derivatives with the Bcr-Abl oncogene have shown binding energies ranging from -7.8 to -10.16 kcal/mol, indicating a strong binding affinity. nih.gov These studies help in visualizing the binding mode and identifying the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for the rational design of more potent and selective inhibitors.
Hirshfeld Surface Analysis in Molecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.commdpi.com It maps various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), which helps in identifying close contact interactions. mdpi.commdpi.com
Hirshfeld surface analysis can also provide useful descriptors for QSAR studies and can be correlated with properties like lipophilicity. researchgate.net Understanding the nature and extent of these intermolecular interactions is essential for predicting the solid-state properties of a compound and for understanding its behavior in a biological environment.
Analytical Techniques for Characterization and Research in Chromone Chemistry
Spectroscopic Methods for Structural Elucidation (NMR, IR, Mass Spectrometry)
Spectroscopy is a cornerstone of chemical analysis, providing detailed insight into the molecular architecture of compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize chromone (B188151) structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of chromone derivatives.
¹H NMR: For 7-Hydroxy-3-iodo-4H-chromen-4-one, the ¹H NMR spectrum would exhibit distinct signals corresponding to each non-equivalent proton. The aromatic protons on the chromone ring system would typically appear as doublets and doublets of doublets in the downfield region (δ 6.5-8.5 ppm), with their specific chemical shifts and coupling constants providing information about their substitution pattern. The proton of the hydroxyl group would appear as a broad singlet, the position of which can be dependent on the solvent and concentration. The singlet for the proton at position 2 is also characteristic.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for a substituted chromone would show distinct signals for each carbon atom, including the characteristic signal for the carbonyl carbon (C4) typically found far downfield (around 174 ppm). researchgate.net The carbons bearing the hydroxyl and iodo substituents would also show characteristic shifts.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features. hud.ac.ukcore.ac.uk
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | 3400-3200 (broad) | Stretching vibration of the hydroxyl group. |
| C=O (ketone) | 1650-1630 | Stretching vibration of the carbonyl group in the chromone ring. jrespharm.com |
| C=C (aromatic) | 1600-1450 | Stretching vibrations within the aromatic ring. |
| C-O (ether & phenol) | 1300-1000 | Stretching vibrations of the aryl-ether and phenol (B47542) C-O bonds. |
| C-I (iodo) | 600-500 | Stretching vibration of the carbon-iodine bond. |
Mass Spectrometry (MS) Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements. nih.govresearchgate.net For this compound (C₉H₅IO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the molecular ion [M+H]⁺ or [M-H]⁻ with the calculated exact mass.
Chromatographic Separations and Purity Assessment (TLC, LC-HRMS)
Chromatographic techniques are essential for the separation of compounds from reaction mixtures and for the assessment of their purity.
Thin-Layer Chromatography (TLC) TLC is a rapid and convenient method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine their purity. acs.org In the synthesis of chromone derivatives, TLC is used to observe the consumption of starting materials and the formation of the product. The purity of a sample can be initially assessed by the presence of a single spot on the TLC plate under UV light or after staining.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) LC-HRMS combines the powerful separation capabilities of liquid chromatography with the sensitive and accurate detection provided by high-resolution mass spectrometry. nih.govsemanticscholar.org This technique is a leading tool for the detection, identification, and purity assessment of secondary metabolites and synthetic compounds like chromones. nih.govsemanticscholar.org An LC-HRMS analysis of this compound would provide a chromatogram indicating its retention time and a high-resolution mass spectrum to confirm its identity and molecular formula, thereby establishing its purity with a high degree of confidence. scirp.org
Advanced In Situ Monitoring Techniques (e.g., FTIR) for Reaction Progress
Modern synthetic chemistry increasingly utilizes advanced in situ monitoring techniques to track reaction progress in real-time. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be applied directly to the reaction vessel. researchgate.net This allows chemists to observe the disappearance of reactant-specific peaks (e.g., a precursor's functional group) and the simultaneous appearance of product-specific peaks (e.g., the chromone's carbonyl C=O stretch). This real-time analysis enables precise determination of reaction endpoints and optimization of reaction conditions, leading to improved yields and purity.
Elemental Analysis for Compound Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (like nitrogen) in a compound. The experimentally determined percentages are then compared to the calculated theoretical values based on the proposed molecular formula. For novel compounds like this compound, elemental analysis provides crucial evidence to support the assigned structure and confirm its elemental composition. jrespharm.comsemanticscholar.org
Theoretical Elemental Composition of this compound (C₉H₅IO₃)
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.011 | 37.27% |
| Hydrogen | H | 1.008 | 1.74% |
| Iodine | I | 126.90 | 43.76% |
| Oxygen | O | 15.999 | 17.23% |
This analysis, in conjunction with spectroscopic data, provides a comprehensive and definitive characterization of the target compound.
Future Directions and Research Perspectives for 7 Hydroxy 3 Iodo 4h Chromen 4 One and Chromone Research
Rational Design and Development of Novel Chromone-Based Therapeutic Agents
The rational design of new therapeutic agents is a cornerstone of modern drug discovery. For chromone (B188151) derivatives, this involves a deep understanding of their structure-activity relationships to create compounds with enhanced potency and selectivity. Natural scaffolds like chromones are highly valued in rational drug design for their inherent drug-like properties. researchgate.netnih.gov
Future efforts will likely focus on leveraging computational tools and molecular modeling to design novel chromone-based molecules. For instance, the design of chromone-pyrimidine hybrids has yielded compounds with significant anti-cancer activity against various cell lines, including lung, cervical, and myelogenous leukemia. bohrium.com Molecular docking studies of these hybrids have provided insights into their binding interactions with targets like BCR-ABL Tyrosine kinase, paving the way for the development of more selective anticancer agents. researchgate.netbohrium.com Similarly, chromone-hydroxypyridinone hybrids have been designed as potential treatments for Alzheimer's disease. researchgate.net The future direction for a compound like 7-Hydroxy-3-iodo-4H-chromen-4-one would involve using its core structure as a template for designing new derivatives that can target specific diseases with greater precision.
Exploration of Multi-Target Directed Ligands for Complex Diseases
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making multi-target-directed ligands (MTDLs) a highly attractive therapeutic strategy. nih.govebi.ac.uk The chromone scaffold is exceptionally well-suited for the development of MTDLs. nih.govnih.gov
Research into chromone-based MTDLs for Alzheimer's disease has produced compounds that can simultaneously inhibit cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), key enzymes in the progression of the disease. nih.govnih.gov For example, certain chromone derivatives have been identified as potent and selective inhibitors of these enzymes, with favorable permeability and toxicological profiles. nih.gov The 7-hydroxy group on the chromone ring, as seen in this compound, is often highlighted in the development of MTDLs for neurodegenerative diseases. nih.gov The future in this area will likely see the synthesis and evaluation of more sophisticated chromone derivatives, potentially including the iodo-substituted scaffold of this compound, to fine-tune their activity against multiple targets for diseases like Alzheimer's and Parkinson's.
Advancements in Eco-Friendly and Cost-Effective Synthetic Methodologies (Green Chemistry)
The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules like chromones. Future research will continue to focus on developing synthetic methods that are not only efficient but also environmentally benign.
Recent advancements include the use of N-heterocyclic carbene (NHC) catalysis in ionic liquids under microwave conditions to produce chromone derivatives with higher yields and shorter reaction times. rsc.org Other green approaches involve iodine-catalyzed cross-dehydrogenation coupling reactions that can proceed without the need for additional solvents, thus improving atom economy. acs.orgacs.org Solvent-free synthesis is another promising avenue that has been explored. researchgate.net These eco-friendly methods offer a practical and sustainable route to producing chromones and their derivatives, and their application to the synthesis of this compound and related compounds will be a key area of future research. acs.orgresearchgate.net
Achieving Precision Control in Regioselective Functionalization and Derivatization
The ability to precisely control the functionalization of the chromone ring is critical for developing new derivatives with specific biological activities. The chromone structure has multiple C-H bonds that can be targeted for the introduction of new functional groups. researchgate.net
Recent breakthroughs in transition metal-catalyzed reactions have allowed for the site-selective functionalization of chromones at the C-2, C-3, and C-5 positions. nih.gov For example, palladium-catalyzed reactions have been used for the arylation of the C-2 and C-3 positions, while silver-catalyzed decarboxylative coupling has enabled the alkylation of the C-2 position. nih.govbohrium.com Furthermore, regioselective amination at the C-2 position has been achieved without the need for a transition metal catalyst. rsc.org Ultrasound-assisted regioselective selenofunctionalization at the C-3 position has also been reported, yielding novel organoselenium chromones. arkat-usa.org For this compound, the presence of the iodine atom at the C-3 position already provides a reactive site for further modifications, such as cross-coupling reactions, which is a significant advantage for creating a diverse library of derivatives.
Optimizing Structure-Activity Relationships for Enhanced Efficacy and Selectivity in Biological Applications
A deep understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of chromone derivatives. Even minor structural modifications can lead to significant changes in biological activity. plos.org
Studies have shown that the number and position of hydroxyl groups on the chromone ring can significantly influence the antioxidant properties of these compounds. plos.org For instance, research on a series of chromone derivatives, including flavones and flavonols, has demonstrated a clear correlation between their molecular structure and their antioxidant and biological activities. plos.orgbohrium.com In the context of anticancer research, SAR studies have been crucial in the development of chromone derivatives with improved potency and selectivity. nih.gov Future research on this compound will likely involve systematic modifications of its structure, such as altering the substituents on the phenyl ring or modifying the hydroxyl and iodo groups, to probe how these changes affect its biological profile and to design more effective and selective therapeutic agents. researchgate.netresearchgate.net
Q & A
Q. Table 1: Comparative Iodination Methods
| Iodination Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| NIS | DMF | 70 | 68 | 92 | |
| ICl | CHCl₃ | 60 | 75 | 88 | |
| I₂/HIO₃ | AcOH | 80 | 60 | 85 |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.34 (s, H-2), δ 8.23 (d, H-5) | |
| ¹³C NMR | δ 177.6 (C=O), δ 113.0 (C-3) | |
| HRMS (ESI+) | m/z 287.94 [M+H]⁺ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

